5-Methyl-1-propyl-1H-imidazole-4-carbaldehyde
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Overview
Description
5-Methyl-1-propyl-1H-imidazole-4-carbaldehyde is a chemical compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This particular compound is characterized by the presence of a carboxaldehyde group at the 4-position, a methyl group at the 5-position, and a propyl group at the 1-position of the imidazole ring. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1-propyl-1H-imidazole-4-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-methylimidazole with formaldehyde and a propylating agent under acidic or basic conditions to introduce the propyl group at the 1-position. The reaction is followed by oxidation to form the carboxaldehyde group at the 4-position .
Industrial Production Methods: Industrial production of this compound often employs multi-step synthesis involving the use of catalysts to enhance yield and selectivityThe reaction conditions are optimized to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-1-propyl-1H-imidazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The carboxaldehyde group can be oxidized to form carboxylic acids.
Reduction: The carboxaldehyde group can be reduced to form alcohols.
Substitution: The methyl and propyl groups can undergo substitution reactions with suitable nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines and thiols are employed.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
5-Methyl-1-propyl-1H-imidazole-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Employed in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and antimicrobial agents.
Mechanism of Action
The mechanism of action of 5-Methyl-1-propyl-1H-imidazole-4-carbaldehyde involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal ions or enzyme active sites, thereby modulating their activity. The presence of the carboxaldehyde group allows it to form Schiff bases with amines, which can further participate in various biochemical pathways .
Comparison with Similar Compounds
- 4-Methyl-5-imidazolecarboxaldehyde
- 1-Methyl-2-imidazolecarboxaldehyde
- 5-Chloro-1-methyl-4-nitroimidazole
Uniqueness: 5-Methyl-1-propyl-1H-imidazole-4-carbaldehyde is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. The combination of a carboxaldehyde group at the 4-position, a methyl group at the 5-position, and a propyl group at the 1-position differentiates it from other imidazole derivatives, making it valuable for specialized applications .
Properties
IUPAC Name |
5-methyl-1-propylimidazole-4-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-3-4-10-6-9-8(5-11)7(10)2/h5-6H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWAZGYJKQISUIQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=NC(=C1C)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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